molecular formula C9H7BrO B152551 3-Bromo-1-indanone CAS No. 40774-41-2

3-Bromo-1-indanone

Cat. No. B152551
CAS RN: 40774-41-2
M. Wt: 211.05 g/mol
InChI Key: BSAIUCUXHVGXNK-UHFFFAOYSA-N
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Description

3-Bromo-1-indanone is a halogenated organic compound that is part of the indanone family. Indanones are cyclic compounds that contain a ketone group within a five-membered ring that is fused to a benzene ring. The presence of a bromine atom at the third position of the indanone structure adds to the chemical reactivity of the compound, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated indanone derivatives can be achieved through various methods. For instance, the bromination of 4-chloro-1-indanone under different conditions leads to the formation of mono- and dibromo derivatives . Another approach involves the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes, which results in the formation of brominated dienes that can undergo further reactions to produce indanone structures . Additionally, the electrochemical oxidation of bromide in the presence of 1,3-indandione has been shown to be an effective method for the synthesis of bromo derivatives of 1,3-indandione .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-indanone consists of a bromine atom attached to the third carbon of the indanone ring. This substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions. For example, the presence of a bromine atom can direct further functionalization of the molecule through various organic reactions, such as cross-coupling .

Chemical Reactions Analysis

3-Bromo-1-indanone can participate in a variety of chemical reactions due to the presence of both the ketone functional group and the bromine atom. The ketone group allows for reactions typical of carbonyl compounds, while the bromine atom can be involved in nucleophilic substitution reactions or serve as a leaving group in coupling reactions. The synthesis of 1-bromo-3-buten-2-one, for example, demonstrates the transformation of a brominated dioxolane derivative into a brominated enone . Moreover, the bromination of substituted 1-indanones using copper(II) bromide as a bromination reagent has been reported, showcasing the versatility of brominated indanone derivatives in synthesis10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-indanone are influenced by both the indanone core and the bromine substituent. The bromine atom adds to the molecular weight and can affect the boiling point, melting point, and solubility of the compound. The ketone group contributes to the compound's ability to form hydrogen bonds and its reactivity in condensation reactions. The electrochemical study of bromide in the presence of 1,3-indandione provides insights into the reactivity of such compounds in bromination reactions .

Scientific Research Applications

Nanotube Synthesis Precursor

3-Bromo-1-indanone has been utilized in the synthesis of complex hydrocarbons, such as a basket-shaped C56H38 hydrocarbon, which serves as a precursor for carbon [6,6]nanotubes. This process involves cascade cyclization reactions, highlighting the compound's role in advanced material synthesis (Cui, Akhmedov, Petersen, & Wang, 2010).

Catalysis in Asymmetric Synthesis

In catalysis, 3-Bromo-1-indanone is used in the aminocatalytic asymmetric Diels-Alder reaction. This process generates fused indane products with multiple chiral centers, followed by a cascade N-heterocyclic carbene-mediated benzoin condensation. This application demonstrates the compound's importance in stereochemically complex synthesis (Jia, Jiang, Zhou, Dong, & Chen, 2013).

Organic Synthesis and Modification

Several studies explore the utility of 3-Bromo-1-indanone and its derivatives in organic synthesis. For instance, the synthesis of 4-chloro-1-indanone and its subsequent bromination to produce mono- and dibromo derivatives showcases its versatility in organic compound modification (Jasouri, Khalafy, Badali, & Piltan, 2010).

Electronic Material Development

In the field of electronic materials, derivatives of 3-Bromo-1-indanone have been used for the synthesis of small-molecule acceptors in organic solar cells. The introduction of halogen atoms into terminal groups of these molecules, including bromine, significantly improves photovoltaic performance, indicating the compound's potential in renewable energy technologies (Wang & Wang, 2021).

Spectroscopic and Quantum Chemical Studies

3-Bromo-1-indanone derivatives are studied for their spectroscopic and quantum chemical properties. For instance, the synthesis of novel 2,3-dihydrobenzofuran tethered arylidene indanones and their subsequent analysis using techniques like proton magnetic resonance (PMR) and carbon magnetic resonance (CMR) reveal insights into their structural and electronic characteristics, which are crucial for various applications in therapeutic science (Shinde, Adole, Jagdale, Pawar, & Desale, 2020).

Safety And Hazards

3-Bromo-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. Specific target organ toxicity has been noted, with the respiratory system being a target organ .

properties

IUPAC Name

3-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIUCUXHVGXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471727
Record name 3-Bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-indanone

CAS RN

40774-41-2
Record name 3-Bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Indanone (1 g) and NBS (1.4 g) was mixed with dry CCl4 (20 ml). A catalytic amount of AlBN was added and the mixture was refluxed for 30 minutes and excited with light using 250 W lamp. The mixture was cooled in an ice bath and filtered. The filtrate was concentrated in an evaporator and used without further purification for the next step. Yield was 1.5 g.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
AlBN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
K Undheim, BP Nilsen - Acta Chem. Scand. B, 1975 - actachemscand.org
… Free radical bromination of indanone readily yields 3-bromo 1-indanone (б).1 Heating of … (b) 3-Bromo-1-indanone (7.0 g, 0.033 mol) was dissolved in water (500 ml) and acetone (300 ml…
Number of citations: 19 actachemscand.org
AJ Byrne, JW Barlow, JJ Walsh - Bioorganic & medicinal chemistry letters, 2011 - Elsevier
… Each enantiomer was coupled to 3-bromo-1-indanone and the resultant pair of diastereoisomers, 2a,b and 2c,d from each reaction was purified by a combination of flash column …
Number of citations: 12 www.sciencedirect.com
ZJ Jia, K Jiang, QQ Zhou, L Dong… - Chemical …, 2013 - pubs.rsc.org
… Based on the above considerations, we initially tested the reaction of 3-bromo-1-indanone 3a and … Table 1 Screening studies of the cascade reaction of 3-bromo-1-indanone 3a and 2,4-…
Number of citations: 28 pubs.rsc.org
DL Trepanier, PE Krieger - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
… (0.17 mole) 3-bromo-1-indanone. Within 5 minutes the solution turned dark green. One-half of the solution was removed and the remainder was heated under reflux for 4 hours. …
Number of citations: 1 onlinelibrary.wiley.com
AJ Byrne, JW Barlow, JJ Walsh - 2010 - tara.tcd.ie
… Each enantiomer was coupled to 3bromo-1-indanone and the resultant pair of diastereoisomers, 2a-b and 2c-d from each reaction was purified by a combination of flash column …
Number of citations: 0 www.tara.tcd.ie
NG Nørager, LLR Lorentz-Petersen, LO Lyngsø… - Synlett, 2011 - thieme-connect.com
… The starting point of our synthesis was 3-bromo-1-indanone (5), which can be prepared from 1-indanone by a Wohl-Ziegler bromination. [¹¹] The first steps were an elimination reaction …
Number of citations: 8 www.thieme-connect.com
MP Serve, MJ Ferry, KO Yu, CT Olson… - Journal of Toxicology …, 1990 - Taylor & Francis
… 3-Hydroxy-1-indanone was prepared by oxidation of 3bromo-1-indanone (Treibs and Schroth, 1961) according to the literature procedure (Undheim and Nilsen, 1975). 4-Hydroxy-1-…
Number of citations: 3 www.tandfonline.com
DB Hauze - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
FO Arp - 2008 - dspace.mit.edu
In Chapter 1, the first enantioselective cross-coupling reactions of racemic secondary benzylic halides are described (eq 1). This method was applied to the syntheses of intermediates …
Number of citations: 2 dspace.mit.edu
L Klier, F Tur, PH Poulsen, KA Jørgensen - Chemical Society Reviews, 2017 - pubs.rsc.org
… Thus, 1-indenones which were in situ generated from 3-bromo-1-indanone, were efficiently reacted with dienals in the presence of diphenylprolinol silyl ether Ib, affording the …
Number of citations: 182 pubs.rsc.org

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